molecular formula C21H15BrN2O3 B5978990 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide

Cat. No. B5978990
M. Wt: 423.3 g/mol
InChI Key: MQVVQNQCVGZWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide, also known as BPOA, is a chemical compound that has been widely studied for its potential use in scientific research. BPOA has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide is not fully understood, but it is thought to work by binding to specific proteins or enzymes in the body, altering their function and leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide has been found to have a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the formation of protein aggregates. It has also been found to have antioxidant properties and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide has several advantages for use in lab experiments, including its fluorescent properties, which make it useful for imaging studies, and its ability to selectively bind to specific proteins or enzymes. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies may be needed to determine the optimal conditions for its use in lab experiments and to assess its safety and toxicity.

Synthesis Methods

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with 2-bromoaniline, followed by condensation with phenoxyacetic acid. Other methods include the reaction of 2-bromoaniline with o-hydroxybenzoyl chloride, followed by condensation with phenoxyacetic acid.

Scientific Research Applications

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide has been studied extensively for its potential use in scientific research. It has been found to have a range of applications, including as a fluorescent probe for the detection of protein aggregation, as a potential anticancer agent, and as a tool for studying protein-protein interactions.

properties

IUPAC Name

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O3/c22-17-9-5-4-8-16(17)21-24-18-12-14(10-11-19(18)27-21)23-20(25)13-26-15-6-2-1-3-7-15/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVVQNQCVGZWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide

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